6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a chemical compound with the International Union of Pure and Applied Chemistry name of 6-chloro-3,5-dimethylpyrazine-2-carboxamide and a CAS Number of 1166828-19-8. This compound belongs to the class of pyrazine derivatives, which are characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of the chloro and dimethyl groups contributes to its unique chemical properties and potential applications in various scientific fields.
6-Chloro-3,5-dimethylpyrazine-2-carboxamide can be sourced from several chemical suppliers and is classified under various categories including pharmaceuticals and agrochemicals. It is often utilized as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry where it serves as a building block for developing antimicrobial, antiviral, and anticancer agents .
The synthesis of 6-chloro-3,5-dimethylpyrazine-2-carboxamide typically involves a two-step process:
This method highlights the importance of temperature control during synthesis to ensure optimal yield and purity of the final compound.
The molecular structure of 6-chloro-3,5-dimethylpyrazine-2-carboxamide can be represented by its InChI code: InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12)
. The compound has a molecular weight of 185.61 g/mol. Its structure features a pyrazine ring substituted with a chloro group at position six and two methyl groups at positions three and five, along with a carboxamide functional group at position two .
6-Chloro-3,5-dimethylpyrazine-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered physicochemical properties.
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is typically a solid at room temperature. Specific physical properties include:
The compound exhibits stability under normal conditions but should be stored in a refrigerator to maintain its integrity. Its solubility characteristics can vary depending on the solvent used, which is essential for its application in various chemical reactions .
6-Chloro-3,5-dimethylpyrazine-2-carboxamide has several applications in scientific research:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: